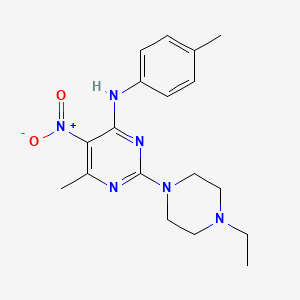

2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitro-N-(p-tolyl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitro-N-(p-tolyl)pyrimidin-4-amine, also known as ETP-46464, is a small molecule compound that has been synthesized for research purposes. The compound has shown promising results in various scientific studies, particularly in the field of cancer research.

Applications De Recherche Scientifique

Metabolism and Pharmacological Effects

Arylpiperazine derivatives, including compounds similar to 2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitro-N-(p-tolyl)pyrimidin-4-amine, have clinical applications mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites significantly impact serotonin receptor-related effects in humans and animals, although their complete pharmacological profiles require further exploration. The extensive tissue distribution, including the brain, highlights their potential in targeting central nervous system disorders. The variability in metabolite-to-parent drug ratios among individuals underscores the need for personalized dosing strategies in clinical applications (Caccia, 2007).

Anti-inflammatory and Pharmacological Activities of Pyrimidines

Pyrimidines, including structures similar to the subject compound, exhibit a wide range of pharmacological effects, such as antioxidant, antibacterial, antiviral, antifungal, and notably, anti-inflammatory activities. Recent developments in the synthesis and investigation of pyrimidine derivatives have shown their potential in inhibiting the expression and activities of various inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This suggests a promising avenue for developing new anti-inflammatory agents with minimal toxicity. The detailed structure–activity relationships (SARs) provided in the literature further guide the synthesis of novel pyrimidine analogs with enhanced pharmacological profiles (Rashid et al., 2021).

Reduction of Toxic Substances in Food

The role of lactic acid bacteria (LAB) in reducing toxic substances in food has been extensively studied. Similar compounds to 2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitro-N-(p-tolyl)pyrimidin-4-amine, when present in food, could potentially be mitigated in their toxic effects through the application of LAB. LAB can decrease harmful substances through mechanisms such as adsorption or degradation, reducing precursor compounds, and antioxidant properties. Furthermore, LAB's ability to suppress the growth of amino acid decarboxylase-positive bacteria reduces the accumulation of biogenic amines and N-nitrosamines, improving food safety and potentially mitigating the risks associated with the presence of similar pyrimidine derivatives (Shao et al., 2021).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Compounds with similar structures often work via aromatic nucleophilic substitution .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to their diverse biological activities .

Result of Action

Similar compounds have been found to have antitumor and cytotoxic activity .

Propriétés

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-4-22-9-11-23(12-10-22)18-19-14(3)16(24(25)26)17(21-18)20-15-7-5-13(2)6-8-15/h5-8H,4,9-12H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFGSOFQGMREEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2967341.png)

![N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2967343.png)

![N1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2967348.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2967350.png)

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2967353.png)

![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2967354.png)

![2-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2967356.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2967360.png)

![3,4,9-Trimethyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2967363.png)